2-(Benzo[d]isoxazol-3-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone
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Description
2-(Benzo[d]isoxazol-3-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H18ClN3O3 and its molecular weight is 371.82. The purity is usually 95%.
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Biological Activity
2-(Benzo[d]isoxazol-3-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone, with the CAS number 2034430-49-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is C19H18ClN3O3 with a molecular weight of 371.8 g/mol. The structure includes a benzoisoxazole moiety linked to a piperidine ring substituted with a chloropyridine group, which is crucial for its biological activity.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its potential therapeutic effects. Key areas of interest include:
Antitumor Activity
Research has shown that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with the benzoisoxazole structure have been reported to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies on isoxazole derivatives indicate that modifications can lead to enhanced antibacterial and antifungal activities. The presence of the piperidine ring may contribute to membrane permeability, facilitating the compound's action against microbial pathogens .
Neurological Effects
Given the presence of the piperidine and chloropyridine moieties, there is potential for neuropharmacological applications. Similar compounds have been investigated for their effects on neurotransmitter systems, particularly in relation to antipsychotic activity. The interaction with serotonin and dopamine receptors may provide insights into its efficacy in treating psychiatric disorders .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
Modification | Effect on Activity |
---|---|
Substitution at C5 of the isoxazole ring | Increased potency against cancer cell lines |
Variations in the piperidine substituent | Altered receptor binding affinity |
Chlorine substitution on pyridine | Enhanced antimicrobial activity |
Research indicates that modifications to the benzoisoxazole and piperidine structures can significantly impact their biological efficacy, emphasizing the importance of strategic chemical alterations in drug design .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Antitumor Efficacy : A study demonstrated that a similar benzoisoxazole derivative effectively inhibited tumor growth in xenograft models, showcasing its potential as an antitumor agent.
- Neuropharmacological Evaluation : In behavioral assays, compounds with similar structures exhibited reduced locomotor activity in rodent models, suggesting potential antipsychotic effects without typical side effects associated with conventional neuroleptics .
- Antimicrobial Testing : A series of derivatives were tested against common bacterial strains, revealing significant inhibitory effects that warrant further investigation into their mechanisms of action .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c20-15-12-21-8-5-18(15)25-13-6-9-23(10-7-13)19(24)11-16-14-3-1-2-4-17(14)26-22-16/h1-5,8,12-13H,6-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVRBSNVORBWKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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